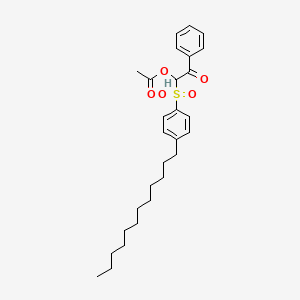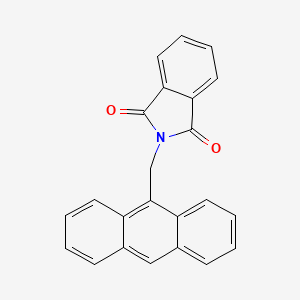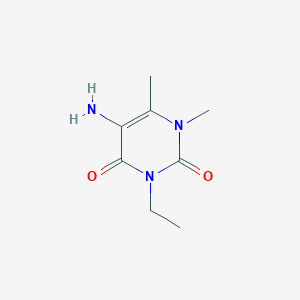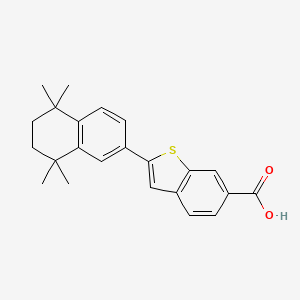
2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a naphthalene moiety with significant steric hindrance due to the presence of four methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of benzothiophene with an appropriate acyl chloride, followed by cyclization and subsequent functional group modifications to introduce the naphthalene moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides, alkyl groups, or hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The naphthalene moiety provides steric hindrance, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid: Shares a similar naphthalene moiety but differs in the functional groups attached to the benzene ring.
2,4-Dimethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)-1,3-dioxolane: Contains a similar naphthalene structure but with different heterocyclic components.
Uniqueness
The uniqueness of 2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid lies in its combination of a benzothiophene core and a highly substituted naphthalene moiety. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various scientific fields .
Eigenschaften
CAS-Nummer |
104224-10-4 |
|---|---|
Molekularformel |
C23H24O2S |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C23H24O2S/c1-22(2)9-10-23(3,4)18-11-14(7-8-17(18)22)19-12-15-5-6-16(21(24)25)13-20(15)26-19/h5-8,11-13H,9-10H2,1-4H3,(H,24,25) |
InChI-Schlüssel |
VYBLDUKQAWIMMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C2=C1C=CC(=C2)C3=CC4=C(S3)C=C(C=C4)C(=O)O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



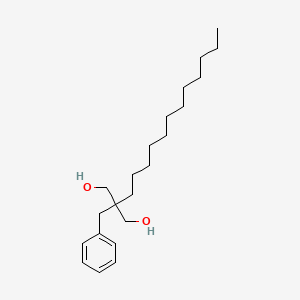
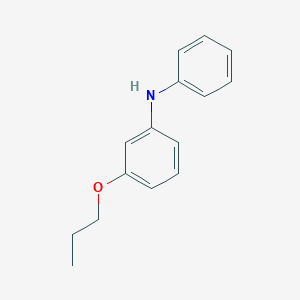
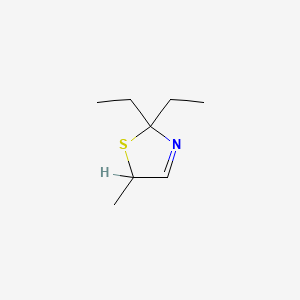
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)
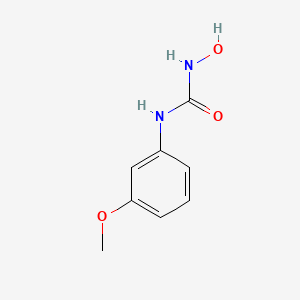
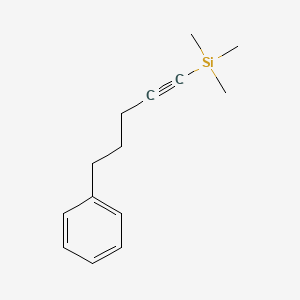
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)

![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
